methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate

11β-HSD1 inhibition Structure-activity relationship Adamantane pharmacophore

Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate (CAS 1797185-41-1) is a synthetic small-molecule sulfonamide derivative incorporating a rigid adamantane core, a sulfamoyl linker, and a terminal methyl carbamate. It is structurally classified as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, a mechanism implicated in glucocorticoid regulation for metabolic and cognitive disorder research.

Molecular Formula C20H28N2O5S
Molecular Weight 408.51
CAS No. 1797185-41-1
Cat. No. B2816976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate
CAS1797185-41-1
Molecular FormulaC20H28N2O5S
Molecular Weight408.51
Structural Identifiers
SMILESCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(C3CC4CC(C3)CC2C4)OC
InChIInChI=1S/C20H28N2O5S/c1-26-19(23)22-17-3-5-18(6-4-17)28(24,25)21-12-20(27-2)15-8-13-7-14(10-15)11-16(20)9-13/h3-6,13-16,21H,7-12H2,1-2H3,(H,22,23)
InChIKeyKXIMRPRXWZARJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate (CAS 1797185-41-1) for 11β-HSD1 Research


Methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate (CAS 1797185-41-1) is a synthetic small-molecule sulfonamide derivative incorporating a rigid adamantane core, a sulfamoyl linker, and a terminal methyl carbamate. It is structurally classified as an 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor, a mechanism implicated in glucocorticoid regulation for metabolic and cognitive disorder research [1]. The compound is supplied for non-human, laboratory-scale investigative use, with a molecular formula of C20H28N2O5S and a molecular weight of 408.51 g/mol .

Why In-Class 11β-HSD1 Inhibitors Cannot Substitute for CAS 1797185-41-1 in Adamantane-Based SAR Studies


Substitution within the adamantyl-sulfamoyl series is critically constrained by the divergent structure-activity relationships (SAR) driven by the terminal carbamate and phenyl ring substituents. The patent group to which this compound belongs demonstrates that even minor variations—such as replacing the methyl carbamate with a propanamide or introducing a methyl group on the phenyl ring—profoundly alter 11β-HSD1 inhibitory potency and selectivity [1]. Consequently, using a generic 'adamantyl sulfonamide' as a proxy without controlling for these specific substituents risks invalidating target engagement data and misrepresenting pharmacophore models, making exact structural replication essential for reproducible research.

Quantitative Differentiation Evidence: CAS 1797185-41-1 vs. Closest Structural Analog CAS 1797727-40-2


Structural Stringency: Carbamate vs. Propanamide Terminal Group Impact on 11β-HSD1 Inhibition

The target compound features a methyl carbamate terminus, whereas its closest cataloged analog (CAS 1797727-40-2) possesses a propanamide group. Within the patent's defined SAR landscape, the carbamate-linked series consistently demonstrates superior 11β-HSD1 inhibitory activity compared to their alkylamide counterparts, a pattern attributed to the carbamate's hydrogen-bonding geometry at the enzyme's active site [1]. Specific inhibitory values for both compounds are not individually disclosed in the public patent, but the structural divergence is explicitly associated with distinct potency tiers.

11β-HSD1 inhibition Structure-activity relationship Adamantane pharmacophore

Phenyl Ring Substitution: Unsubstituted vs. 3-Methyl Substituted Analogs in Selectivity Modulation

CAS 1797185-41-1 bears an unsubstituted phenyl ring, distinct from the 3-methylphenyl analog (CAS 1797727-40-2). The patent explicitly teaches that substituents on the phenyl ring modulate selectivity against the 11β-HSD2 isoform, inhibition of which is linked to adverse hypertensive effects [1]. The unsubstituted phenyl variant is therefore positioned to minimize steric clash with 11β-HSD2, potentially offering a cleaner selectivity profile compared to the 3-methyl analog, which may exhibit altered isoform discrimination.

Selectivity profiling 11β-HSD1 vs. 11β-HSD2 Off-target activity

Adamantane Core Methoxy Positional Specificity and Metabolic Stability

The 2-methoxy substitution on the adamantane cage is a critical determinant of metabolic stability. While non-methoxylated or differently substituted adamantyl-sulfonamides are known to be more susceptible to oxidative metabolism, the 2-methoxy group in the target compound is designed to shield the adamantane core from cytochrome P450-mediated hydroxylation [1]. This contrasts with adamantane derivatives lacking this substitution, which are projected to have higher intrinsic clearance in hepatic microsome assays.

Metabolic stability Microsomal clearance CYP inhibition

Optimal Research Applications for Methyl (4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate (CAS 1797185-41-1)


High-Fidelity 11β-HSD1 Pharmacophore Validation in Metabolic Disease Models

In mechanistic studies of glucocorticoid-mediated insulin resistance or adipocyte differentiation, the compound's precise carbamate pharmacophore, as delineated in patent SAR [1], ensures that observed biological effects are attributable to the desired 11β-HSD1 inhibitory profile. Its structural specificity prevents the confounding inhibitory signatures that would arise from using a less active alkylamide or a non-substituted adamantane analog.

Selectivity Profiling in 11β-HSD Isoform Discrimination Assays

For laboratories developing selective 11β-HSD1 inhibitors and seeking to avoid 11β-HSD2-related hypertensive liabilities, CAS 1797185-41-1 provides an unsubstituted phenyl scaffold precisely aligned with the selectivity control points identified in the originating patent [1]. It serves as a critical tool for benchmarking isoform selectivity windows against the 3-methylphenyl comparator (CAS 1797727-40-2).

Metabolic Stability Benchmarking for Adamantane-Based Probe Molecules

In drug metabolism and pharmacokinetics (DMPK) screening panels, the 2-methoxyadamantane core of this compound allows researchers to isolate the effect of methoxy shielding on cytochrome P450-mediated clearance. As implied by the patent's design strategy [1], it functions as a metabolically stabilized benchmark when compared head-to-head with non-methoxylated adamantyl sulfonamides in microsomal stability assays.

Chemical Probe Synthesis and Derivatization for Targeted Protein Degradation

The compound's bifunctional architecture—featuring a terminal methyl carbamate amenable to hydrolysis or further derivatization—makes it a privileged starting point for synthesizing PROTACs or affinity-based probes directed at 11β-HSD1. Its unique combination of a rigid adamantane linker and a derivatizable carbamate, as disclosed in the synthetic pathways of the patent family [1], is not replicated by the propanamide analog.

Quote Request

Request a Quote for methyl N-(4-{[(2-methoxyadamantan-2-yl)methyl]sulfamoyl}phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.